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Compound of Interest

Compound Name: Pentyl 2-butenoate

Cat. No.: B15349167

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pentyl
2-butenoate (also known as amyl crotonate), a compound of interest in various chemical and
pharmaceutical research fields. This document presents a detailed analysis of its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, including
predicted and experimental values, alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for pentyl 2-butenoate. Due to the
limited availability of published experimental NMR and IR spectra for this specific compound,
predicted values based on established spectroscopic principles are provided for these
techniques. The mass spectrometry data is derived from experimental findings.

Table 1: Predicted *H NMR Spectroscopic Data for Pentyl 2-Butenoate

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15349167?utm_src=pdf-interest
https://www.benchchem.com/product/b15349167?utm_src=pdf-body
https://www.benchchem.com/product/b15349167?utm_src=pdf-body
https://www.benchchem.com/product/b15349167?utm_src=pdf-body
https://www.benchchem.com/product/b15349167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15349167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Protons Chemical Shift Multiplicity Integration
(ppm)
H-a ~5.8 Doublet of Triplets 1H
H-b ~6.9 Doublet of Quartets 1H
H-c ~4.1 Triplet 2H
H-d ~1.6 Quintet 2H
H-e ~1.3 Sextet 2H
H-f ~0.9 Triplet 3H
H-g ~1.8 Doublet of Doublets 3H

Table 2: Predicted 13C NMR Spectroscopic Data for Pentyl 2-Butenoate

Carbon Chemical Shift (ppm)
C-1 ~166

C-2 ~123

C-3 ~145

C-4 ~18

C-5 ~64

C-6 ~28

C-7 ~22

C-8 ~14

C-9 ~18

Table 3: Predicted IR Spectroscopic Data for Pentyl 2-Butenoate

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b15349167?utm_src=pdf-body
https://www.benchchem.com/product/b15349167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15349167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Functional Group Wavenumber (cm~—?) Intensity
C=0 (Ester) 1725-1715 Strong

C=C (Alkene) 1655-1645 Medium

C-O (Ester) 1260-1160 Strong

=C-H bend 970-960 Strong

C-H stretch (sp?) 2960-2850 Medium-Strong
C-H stretch (sp?) 3040-3010 Medium

Table 4: Experimental Mass Spectrometry (GC-MS) Data for Pentyl 2-Butenoate

m/z Relative Intensity lon Fragment
41 381 [C3Hs]*

69 999 [CaHsO]*

70 175 [CsHaio]*

87 646 [CaH702]*

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of pentyl 2-butenoate would be prepared by dissolving a small sample (typically 5-
25 mg) in a deuterated solvent (e.g., CDCIs) within an NMR tube. The spectrum would be
acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For *H NMR, the spectral
width would be set to encompass the expected chemical shift range (0-10 ppm). For 33C NMR,
a wider spectral width (0-200 ppm) would be used. Data processing would involve Fourier
transformation, phase correction, and baseline correction. Chemical shifts are reported relative
to tetramethylsilane (TMS) as an internal standard (0O ppm).
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Infrared (IR) Spectroscopy

The IR spectrum of liquid pentyl 2-butenoate would be obtained using a Fourier Transform
Infrared (FTIR) spectrometer. A drop of the neat liquid would be placed between two salt plates
(e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR)
accessory could be used, where a small drop of the sample is placed directly on the ATR
crystal. A background spectrum of the empty salt plates or ATR crystal would be recorded and
subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
The spectral range is typically 4000-400 cm~1.

Mass Spectrometry (MS)

The mass spectrum would be acquired using a Gas Chromatograph coupled to a Mass
Spectrometer (GC-MS). A dilute solution of pentyl 2-butenoate in a volatile organic solvent
(e.g., dichloromethane or diethyl ether) would be injected into the GC. The compound would be
separated from the solvent and any impurities on a capillary column and then introduced into
the mass spectrometer. Electron lonization (El) at 70 eV would be used to fragment the
molecule. The resulting charged fragments are separated by their mass-to-charge ratio (m/z)
by a mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like pentyl 2-butenoate.
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Caption: Workflow for Spectroscopic Analysis of Pentyl 2-Butenoate.

» To cite this document: BenchChem. [Spectroscopic Profile of Pentyl 2-Butenoate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15349167#spectroscopic-data-nmr-ir-mass-spec-of-
pentyl-2-butenoate]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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